molecular formula C15H14N2O2 B8641940 5-(3,4-Dimethoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 611205-34-6

5-(3,4-Dimethoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8641940
CAS RN: 611205-34-6
M. Wt: 254.28 g/mol
InChI Key: HWVGSSNVHSEYLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-Dimethoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C15H14N2O2 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3,4-Dimethoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,4-Dimethoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

611205-34-6

Product Name

5-(3,4-Dimethoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C15H14N2O2/c1-18-13-4-3-10(8-14(13)19-2)12-7-11-5-6-16-15(11)17-9-12/h3-9H,1-2H3,(H,16,17)

InChI Key

HWVGSSNVHSEYLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=C3C(=C2)C=CN3)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a microwave safe tube, 5-bromo-7-azaindole (81, 392 mg, 1.99 mmol), prepared from 7-azaindole following the published procedure (Marie-Claude, Viaud, Heterocycles, 1999, 50, 1065-1080), 3,4-dimethoxyphenyl boronic acid (905 mg, 4.97 mmol), and tetrakis(triphenylphosphine)palladium(0) (11 mg, 0.099 mol) were mixed in 1.0 M of potassium carbonate (6.0 mL) and tetrahydrofuran (9.5 mL, 0.12 mol). The resulting mixture was heated at 120° C. in a CEM Discover microwave unit for 10 minutes. Ethyl acetate and water were added, and the two layers were separated. The aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine and dried over anhydrous sodium sulfate. Concentration under reduced pressure afforded the crude material, which was purified by column chromatography (40-70% ethyl acetate:hexanes) to yield the desired product as a light yellow solid (82, 207 mg, 41%). MS(ESI) [M+H+]+=255.2.
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